N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further substituted with a thiazole ring bearing a phenylsulfonamido group at the 2-position (Figure 1).
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(20-10-13-6-7-16-17(8-13)27-12-26-16)9-14-11-28-19(21-14)22-29(24,25)15-4-2-1-3-5-15/h1-8,11H,9-10,12H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVUBJYJOJSBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. These targets may include enzymes, receptors, and proteins involved in various signaling pathways. The presence of the thiazole ring suggests potential interactions with enzymes involved in metabolic processes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazoles possess antibacterial and antifungal activities due to their ability to inhibit cell wall synthesis or disrupt membrane integrity.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related thiazole compounds against various bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria.
Study 2: Anticancer Activity
In another study conducted on human cancer cell lines, the compound was found to significantly inhibit cell proliferation at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| Antimicrobial | 0.5 - 8 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | 10 µM | Cancer Research Journal |
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring : Enhances π-π stacking interactions and serves as a bioisostere for aromatic systems.
- Phenylsulfonamido substituent : May influence hydrogen bonding and target binding affinity, as seen in sulfonamide-based inhibitors .
Key Structural and Functional Differences
Role of the Thiazole Substituent
- The phenylsulfonamido group in the target compound distinguishes it from analogs like C26 (bromothiophene) and SW-C165 (bromobenzyl), which lack sulfonamide functionality. Sulfonamides are known to enhance binding to enzymes (e.g., carbonic anhydrase) and microbial targets .
- In contrast, compound 5 () replaces the phenylsulfonamido with a sulfanyl group, showing moderate APE1 inhibition, suggesting that sulfonamide groups may offer stronger hydrogen-bonding interactions .
Benzodioxole vs. Other Aromatic Moieties
- The benzodioxole group in the target compound and KCH-1521 () contributes to metabolic stability compared to simpler aromatic systems (e.g., phenyl in SW-C165 ). This moiety is frequently employed to improve pharmacokinetic properties .
Acetamide Backbone Modifications
- Derivatives with piperazine-sulfonyl groups () exhibit broad-spectrum antimicrobial activity, whereas the target compound’s phenylsulfonamido-thiazole motif may favor selectivity toward specific bacterial or enzymatic targets .
Preparation Methods
Synthesis of the Thiazole Core
The thiazole ring is synthesized via the Hantzsch thiazole reaction, leveraging α-haloketones and thiourea. For example, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine is prepared by reacting 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one with thiourea in ethanol under reflux (41.3% yield).
Reaction Conditions :
- Solvent : Ethanol (150 mL)
- Temperature : 66–80°C
- Time : 24 hours
- Workup : Concentration, extraction with ethyl acetate, and column chromatography (THF:hexane = 1:3).
This method ensures regioselective formation of the 2-aminothiazole derivative, critical for subsequent functionalization.
Introduction of the Phenylsulfonamido Group
Sulfonamide formation involves reacting the thiazol-2-amine with benzenesulfonyl chloride under basic conditions. A representative protocol uses pyridine as both solvent and base to facilitate nucleophilic substitution.
Example Protocol :
- Reactants : 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 equiv), benzenesulfonyl chloride (1.2 equiv)
- Solvent : Pyridine
- Temperature : Room temperature
- Time : 12 hours
- Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography.
This step typically achieves moderate yields (60–75%) due to competing hydrolysis of the sulfonyl chloride.
Acetamide Linker Installation
The acetamide moiety is introduced via a two-step process:
- Alkylation of Thiazole at Position 4 : Reaction of the thiazole with ethyl bromoacetate under basic conditions forms the 4-acetic acid ethyl ester.
- Amide Coupling : Hydrolysis of the ester to the carboxylic acid, followed by activation and coupling with benzodioxol-5-ylmethylamine.
Alkylation Protocol :
- Reactants : 2-(Phenylsulfonamido)thiazole (1.0 equiv), ethyl bromoacetate (1.5 equiv)
- Base : Sodium hydride (1.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Yield : ~50% after column chromatography.
Amide Coupling :
The carboxylic acid is activated using HATU (1.1 equiv) and DIEA (3.0 equiv) in DMF, followed by reaction with benzodioxol-5-ylmethylamine (1.2 equiv). This method, adapted from peptide coupling protocols, achieves yields of 65–80%.
Optimization Challenges and Solutions
Low Yields in Alkylation Steps
Reactions involving sodium hydride and benzyl bromides in THF often yield ≤21% due to side reactions (e.g., over-alkylation). Mitigation strategies include:
- Temperature Control : Maintaining 0°C during reagent addition.
- Stoichiometry Adjustment : Using 1.1 equiv of alkylating agent to minimize byproducts.
Sulfonamide Hydrolysis
The phenylsulfonamido group is susceptible to acidic/basic hydrolysis. Neutral workup conditions (e.g., saturated NaHCO₃) and avoiding prolonged heating improve stability.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including:
- Condensation : Coupling the benzodioxole moiety with thiazole precursors under basic conditions (e.g., triethylamine in DMF or dioxane) .
- Cyclization : Formation of the thiazole ring using reagents like phosphorus pentasulfide or thiourea derivatives .
- Acylation : Introducing the phenylsulfonamido group via chloroacetyl chloride or similar acylating agents .
Q. Critical parameters :
- Temperature : Optimal ranges vary (e.g., 20–25°C for acylation , reflux for cyclization ).
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics .
- pH control : Triethylamine or NaH is used to maintain basic conditions .
- Purity monitoring : TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzodioxole and thiazole groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for pharmacological assays) .
Q. What preliminary biological assays are recommended for pharmacological screening?
- Anticancer activity : Cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial screening : Disk diffusion or microdilution assays for bacterial/fungal strains .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield during scale-up for in vivo studies?
- Parameter adjustment : Increase stoichiometric excess (10–15%) of expensive reagents (e.g., phenylsulfonamido precursors) .
- Solvent volume reduction : Concentrated reactions improve kinetics but require precise temperature control .
- Catalyst loading : Triethylamine (1.2–1.5 equiv) enhances acylation efficiency .
- In-line monitoring : Use HPLC-MS for real-time tracking of intermediates .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
- Compound purity validation : Re-test batches with ≥95% purity (via HPLC) to exclude impurity-driven effects .
- Orthogonal assays : Confirm anticancer activity using both apoptosis (Annexin V) and proliferation (BrdU) assays .
Q. What computational strategies predict target interactions and mechanism of action?
Q. What challenges arise in metabolic stability studies, and how are they addressed?
- Microsomal degradation : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or glucuronidation products .
- Stability optimization : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
